1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol
Overview
Description
1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol is a heterocyclic organic compound . Its CAS Number is 1342840-89-4 . The molecular weight of this compound is 179.22 .
Molecular Structure Analysis
The molecular formula of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol is C9H13N3O . The InChI Code is 1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2,(H2,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol are not fully available. The molecular weight is 179.22 .Scientific Research Applications
Versatility in Drug Discovery
The pyrrolidine ring, closely related to the structural motif of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol, is extensively used in medicinal chemistry for the development of compounds targeting various human diseases. This saturated scaffold allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributes to the stereochemistry of molecules, and enhances three-dimensional coverage, a phenomenon referred to as "pseudorotation". These features lead to the design of novel compounds with select target specificity, exhibiting a broad range of biological activities (Li Petri et al., 2021).
Neurodegenerative Disease Treatment
4-Aminopyridine, a compound structurally similar to 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol, has been recognized for its therapeutic potential in neurodegenerative diseases. It acts as a potassium channel blocker, enhancing nerve impulse conduction in demyelinated axons, which is a key mechanism in improving symptoms of multiple sclerosis and related disorders (Kostadinova & Danchev, 2019).
Catalysis in Synthetic Chemistry
The synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, demonstrates the utility of hybrid catalysts. This area of research underscores the importance of structural motifs similar to 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol in facilitating the development of lead molecules through diverse synthetic pathways (Parmar et al., 2023).
Pyrrolizidine Alkaloid Diversity
Pyrrolizidine alkaloids, which share structural similarities with pyrrolidine-based compounds, play a significant role in plant defense mechanisms against herbivores. The biosynthesis and evolutionary diversification of these compounds in plants underscore the biological importance of nitrogen-containing heterocycles in natural product chemistry (Langel et al., 2011).
properties
IUPAC Name |
1-(4-aminopyridin-2-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZRAAQFAWBENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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